N-(4-Bromo-3-methylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene core. Key structural elements include:
- A 4-bromo-3-methylphenyl group attached to the acetamide nitrogen.
- A 4-chlorophenyl substituent on the diazaspiro ring.
- A thioether linkage connecting the acetamide to the spirocyclic system.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrClN3OS/c1-15-13-18(9-10-19(15)24)26-20(29)14-30-22-21(16-5-7-17(25)8-6-16)27-23(28-22)11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUZIJRGXWWAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.
Functionalization: Introduction of the bromo, methyl, and chloro groups can be achieved through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving spirocyclic compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The spirocyclic structure could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- Halogen vs. Alkyl Groups : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with 4-methylphenyl (electron-donating) in . This difference may modulate electronic properties, affecting binding to targets like enzymes or receptors .
- Bromine Position: The 4-bromo substituent in the target vs.
Spiro Ring Size
- The 1,4-diazaspiro[4.5]deca system in the target compound offers a larger ring than the [4.4]nona analog in . Larger spiro systems may enhance conformational stability or interaction with hydrophobic pockets .
Physicochemical and Spectral Comparisons
Biological Activity
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromo-substituted phenyl ring and a diazaspiro structure, which may contribute to its unique pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that could influence its biological activity. The molecular formula is , indicating the presence of bromine (Br), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.79 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The bromo and chloro substituents may enhance binding affinity and specificity, while the diazaspiro structure could facilitate interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, the presence of halogen substituents often enhances the potency of antimicrobial agents. In vitro studies may reveal the effectiveness of this compound against various bacterial strains, including resistant strains.
Anticancer Activity
Compounds containing diazaspiro structures have shown promise in anticancer research. Preliminary studies may suggest that this compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest or modulation of signaling pathways.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is noteworthy. It may interact with key enzymes involved in metabolic pathways or signaling cascades. For instance, studies on related compounds have demonstrated inhibition of proteases or kinases, which are critical for cellular function and disease progression.
Study 1: Antimicrobial Efficacy
A study conducted on a series of bromo-substituted phenyl compounds found that those with similar structural motifs exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Study 2: Anticancer Activity in Cell Lines
In a cell viability assay using human cancer cell lines, this compound showed promising results with an IC50 value indicating significant cytotoxicity at micromolar concentrations. Further mechanistic studies suggested involvement of apoptosis pathways.
Study 3: Enzyme Inhibition Profile
Research on enzyme inhibition revealed that this compound could inhibit specific kinases involved in cancer progression. The inhibition kinetics were analyzed using Lineweaver-Burk plots to determine the type of inhibition (competitive vs non-competitive).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
